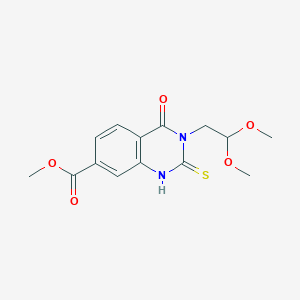
N1-benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and other active compounds. The trifluoroethyl group is a fluorinated hydrocarbon group, and fluorinated compounds often have unique properties such as increased stability or altered reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a benzyl group attached to one nitrogen (N1), and a trifluoroethyl group attached to the other nitrogen (N4). The carbonyl (C=O) groups of the dicarboxamide would contribute to the polarity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar dicarboxamide group and the nonpolar benzyl and trifluoroethyl groups would give the compound both polar and nonpolar characteristics .Mécanisme D'action
The mechanism of action of BTP is not yet fully understood. However, it is believed that BTP acts as an enzyme inhibitor, which is thought to be responsible for its potential medicinal applications. BTP is believed to bind to certain enzymes, such as kinases, and inhibit their activity. This inhibition of enzyme activity can lead to the inhibition of certain biochemical pathways, which can then lead to the desired therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of BTP have not been extensively studied. However, it is believed that BTP may have a number of beneficial effects. BTP is believed to have anti-inflammatory, anti-cancer, and anti-microbial properties. BTP is also believed to have the potential to modulate the activity of enzymes and to regulate the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
BTP has a number of advantages and limitations for lab experiments. One of the major advantages of BTP is its high degree of solubility, which makes it easier to handle and use in lab experiments. Additionally, BTP has a low melting point, which makes it easier to use in a variety of experiments. However, one of the major limitations of BTP is its lack of stability in certain environments, which can make it difficult to use in certain experiments.
Orientations Futures
The potential applications of BTP are still being explored. Some potential future directions for BTP include its use as an enzyme inhibitor, as a drug delivery system, and as a potential drug candidate for the treatment of various diseases. Additionally, further research is needed to better understand the biochemical and physiological effects of BTP and to determine its potential therapeutic applications. Finally, further research is needed to develop more efficient synthesis methods for BTP and to optimize its stability in a variety of environments.
Méthodes De Synthèse
BTP is synthesized through a multi-step process that involves the reaction of a piperidine derivative with a trifluoroethyl chloride. The first step involves the reaction of the piperidine derivative with the trifluoroethyl chloride to form the desired product. The second step involves the reaction of the product with an amide group to form the desired BTP. The reaction is then followed by the addition of a base, such as sodium hydroxide, to form the desired product.
Applications De Recherche Scientifique
BTP has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, BTP has been studied as a potential drug target for the treatment of cancer, neurological disorders, and other diseases. In biochemistry, BTP has been studied as a potential enzyme inhibitor and as a potential drug delivery system. In pharmacology, BTP has been studied as a potential drug candidate for the treatment of a variety of diseases.
Propriétés
IUPAC Name |
1-N-benzyl-4-N-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O2/c17-16(18,19)11-21-14(23)13-6-8-22(9-7-13)15(24)20-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZLNNSXEWMTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-4-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B6576916.png)
![N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-1H-indole-3-carboxamide](/img/structure/B6576921.png)
![6-(4-fluorophenyl)-3-methyl-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6576929.png)
![N-benzyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6576937.png)
![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B6576952.png)
![1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B6576960.png)
![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6576965.png)
![N-(2,5-dimethoxyphenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6576977.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B6576997.png)
![ethyl 4-[2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6576999.png)
![1-[(4-chlorophenyl)methyl]-3-[2-(4-fluorophenoxy)ethyl]urea](/img/structure/B6577007.png)
![4-fluoro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B6577020.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide](/img/structure/B6577026.png)